1,3-dimethyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
1,3-Dimethyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a 7-(3-phenylpropyl) chain and an 8-pyrrolidinyl substituent. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions at the 8-position, as seen in related purine derivatives . Its pyrrolidinyl group enhances solubility and modulates receptor interactions, while the 3-phenylpropyl chain may influence lipophilicity and membrane permeability .
Propriétés
IUPAC Name |
1,3-dimethyl-7-(3-phenylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-22-17-16(18(26)23(2)20(22)27)25(19(21-17)24-12-6-7-13-24)14-8-11-15-9-4-3-5-10-15/h3-5,9-10H,6-8,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJSNGHDMRCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1,3-Dimethyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential therapeutic applications. This compound is structurally related to various bioactive molecules and has been investigated for its biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of 1,3-dimethyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is , with a molecular weight of approximately 320.40 g/mol. The compound features a purine core substituted with a dimethyl group at the 1 and 3 positions and a phenylpropyl group at the 7 position.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are valuable in the treatment of type 2 diabetes as they prolong the action of incretin hormones, which help regulate insulin secretion. In vitro studies have shown that this compound exhibits selective inhibition of DPP-IV, leading to enhanced insulin sensitivity and reduced blood glucose levels in diabetic models .
Receptor Modulation
The compound has also been studied for its interaction with adenosine receptors, particularly the A2A subtype. Adenosine A2A receptors play a crucial role in various physiological processes, including neurotransmission and immune response. The affinity of this compound for A2A receptors suggests potential applications in neurodegenerative diseases such as Parkinson's disease, where modulation of these receptors may alleviate symptoms .
Pharmacokinetics
The pharmacokinetic profile of 1,3-dimethyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione reveals that it is rapidly absorbed following oral administration. The peak plasma concentration (Cmax) is achieved within 2 hours (Tmax), indicating efficient absorption. The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in several metabolites with varying biological activities .
Case Studies
Case Study 1: Type 2 Diabetes Management
In a clinical trial involving patients with type 2 diabetes, administration of this compound resulted in significant reductions in HbA1c levels over a 12-week period compared to placebo controls. Patients reported improved glycemic control and lower incidences of hypoglycemia .
Case Study 2: Neuroprotection in Parkinson's Disease
A study investigating the effects of this compound on Parkinson's disease models demonstrated neuroprotective properties through A2A receptor antagonism. The treatment group exhibited reduced motor deficits and improved dopaminergic signaling compared to untreated controls .
Summary of Findings
Comparaison Avec Des Composés Similaires
a) 7-(3-Methylbenzyl) Derivatives
- Example: 1,3-Dimethyl-7-(3-methylbenzyl)-8-(piperidin-4-yloxy)-1H-purine-2,6-dione (Compound 19, ) Key Differences: The 3-methylbenzyl group replaces the 3-phenylpropyl chain, reducing alkyl chain length. Impact: Shorter chains may decrease lipophilicity, affecting bioavailability. Synthesis: Microwave-assisted coupling improves reaction efficiency (yield: 49%) .
b) 7-(2-Hydroxy-3-Phenoxypropyl) Derivatives
- Example: 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6-dione () Key Differences: The 7-position features a hydroxy-phenoxypropyl group, introducing polar hydroxyl and ether moieties. Impact: Increased hydrophilicity may improve aqueous solubility but reduce blood-brain barrier penetration .
Substituent Variations at the 8-Position
a) 8-Piperazinylmethyl Derivatives
b) 8-Thio/Hydrazinyl Derivatives
Dual Modifications at 7- and 8-Positions
a) Triazolylmethoxy Derivatives
- Example: 8-((1-(3-Phenylpropyl)-1H-1,2,3-triazol-4-yl)methoxy)-1,3,7-trimethyl-1H-purine-2,6-dione (Compound 22a, ) Key Differences: A triazolylmethoxy group at the 8-position and trimethyl substitution. Reported melting point: 164–166°C; yield: 73% .
b) Trifluoropropyl Derivatives
- Example: 1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6-dione (Compound 3-29A, ) Key Differences: A trifluoropropyl group replaces pyrrolidinyl, introducing strong electron-withdrawing effects.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
